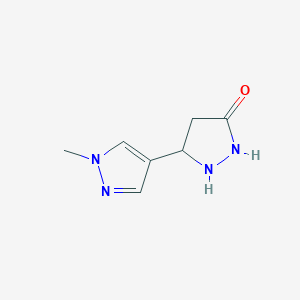

5-(1-methyl-1H-pyrazol-4-yl)pyrazolidin-3-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-(1-methyl-1H-pyrazol-4-yl)pyrazolidin-3-one is a heterocyclic compound with the molecular formula C7H10N4O This compound features a pyrazole ring fused with a pyrazolidinone moiety, making it an interesting subject for various chemical and biological studies

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-methyl-1H-pyrazol-4-yl)pyrazolidin-3-one typically involves the reaction of 1-methyl-1H-pyrazole-4-carboxylic acid with hydrazine derivatives under controlled conditions . The reaction is usually carried out in the presence of a suitable solvent such as ethanol or dimethyl sulfoxide (DMSO) and requires heating to facilitate the formation of the pyrazolidinone ring.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This can include the use of catalysts and advanced purification techniques such as recrystallization and chromatography to isolate the desired product .

Analyse Chemischer Reaktionen

Oxidative Aromatization Reactions

Pyrazolidin-3-one derivatives undergo oxidative aromatization to form pyrazol-3-ol derivatives when treated with HBr/H₂O₂ systems. For example:

-

Reaction Conditions : 1-(4-chlorophenyl)pyrazolidin-3-one converts to 4-bromo-1-(4-chlorophenyl)-1H-pyrazol-3-ol in chloroform at 60°C using 3 eq H₂O₂ (90% yield) .

-

Mechanism : Radical pathway initiated by bromine radicals (supported by TEMPO inhibition studies) .

Table 1: Oxidative Aromatization of Analogous Pyrazolidin-3-ones

| Starting Material | Product | Conditions | Yield (%) |

|---|---|---|---|

| 1-(4-Chlorophenyl)pyrazolidinone | 4-Bromo-pyrazol-3-ol derivative | HBr/H₂O₂, CHCl₃, 60°C | 90 |

| 1-Phenylpyrazolidin-3-one | 4-Bromo-1-phenylpyrazol-3-ol | HBr (5 eq), H₂O₂, 3h | 72 |

Bromination and Dibromination

Electrophilic bromination occurs preferentially at the C4 position of the pyrazolidinone ring:

-

Selectivity : Electron-donating substituents (e.g., -OCH₃, -CH₃) enhance reaction efficiency .

-

Dibromination : Excess HBr (5 eq) produces dibrominated derivatives (e.g., 3,4-dibromo-1-(4-nitrophenyl)pyrazol-3-ol in 55% yield) .

Oxidative C-O Coupling

Pyrazolidin-3-ones participate in metal-catalyzed couplings with N-hydroxyphthalimide:

-

Catalyst : Fe(ClO₄)₄·nH₂O in MeCN at 60°C facilitates C-O bond formation (71% yield for 4-benzyl-3-methyl derivatives) .

-

Scope : Tolerates benzyl, methyl, and halogen substituents on the pyrazolidinone core .

Table 2: Oxidative Coupling of Pyrazolidin-3-ones

| Substrate | Coupling Partner | Catalyst | Yield (%) |

|---|---|---|---|

| 4-Benzyl-3-methylpyrazolinone | N-Hydroxyphthalimide | Fe(ClO₄)₄·nH₂O | 71 |

| 1-(4-Iodophenyl)pyrazolidinone | N-Hydroxysuccinimide | Co(OAc)₂·4H₂O | 68 |

Functionalization via Alkylation

The pyrazole nitrogen undergoes alkylation under basic conditions:

-

Example : 1-Benzyl-3-methyl-5-pyrazolone reacts with hydrazine hydrate in methanol/NaOH to form hydrazine derivatives (56% yield) .

-

Kinetics : Reaction progress monitored by TLC, with reflux times ranging 4–8 hours .

Cyclocondensation Reactions

Pyrazolidin-3-ones act as precursors for fused heterocycles:

-

Case Study : Ethyl acetoacetate reacts with 1-(benzyl)pyrazolidinone in methanol to form pyridazinone derivatives (64% yield) .

-

Key Step : Acid-catalyzed cyclization (e.g., H₂SO₄) induces ring closure .

Stability and Byproduct Formation

-

Thermal Sensitivity : Melting points of derivatives range 148–193°C, indicating thermal stability .

-

Side Reactions : Incomplete cyclization observed in stepwise syntheses (e.g., 64.74% yield for intermediate hydrazine derivatives) .

Spectroscopic Characterization

Critical NMR signals for structural confirmation:

Wissenschaftliche Forschungsanwendungen

Chemistry

In the field of chemistry, this compound serves as a building block for synthesizing more complex heterocyclic compounds. Its unique structural properties allow for various chemical transformations, including oxidation, reduction, and substitution reactions. For instance, it can be oxidized to yield corresponding oxides or reduced to form derivatives.

Biology

The biological activities of 5-(1-methyl-1H-pyrazol-4-yl)pyrazolidin-3-one have attracted considerable attention. Research indicates that it exhibits antimicrobial and anticancer properties. Its mechanism of action primarily involves the inhibition of the Colony Stimulating Factor-1 Receptor (CSF-1R), which plays a crucial role in monocyte and macrophage function. This inhibition can alter the tumor microenvironment, potentially reducing tumor growth and survival rates .

Medicine

In medicinal chemistry, ongoing research focuses on exploring this compound as a pharmacophore in drug development. Its ability to modulate immune responses makes it a candidate for therapeutic applications in cancer treatment and other diseases linked to macrophage activity .

Industry

Beyond academic research, this compound finds applications in developing agrochemicals and other industrial products. Its unique properties make it valuable in formulating effective agricultural solutions.

Case Study 1: Anticancer Activity

A study investigated the effects of this compound on cancer cell lines. The compound demonstrated significant cytotoxicity against various cancer types by inhibiting CSF-1R signaling pathways, leading to reduced proliferation and increased apoptosis in tumor cells. The IC50 value for CSF-1R inhibition was recorded at 2.7 nM, indicating high potency .

Case Study 2: Antimicrobial Properties

Another research effort evaluated the antimicrobial efficacy of this compound against several bacterial strains. Results showed that it exhibited notable antibacterial activity, suggesting its potential use as an antimicrobial agent in clinical settings. The compound's mechanism involved disrupting bacterial cell wall synthesis, leading to cell death .

Wirkmechanismus

The mechanism of action of 5-(1-methyl-1H-pyrazol-4-yl)pyrazolidin-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . For instance, it may inhibit certain enzymes involved in disease pathways, making it a potential therapeutic agent .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1-methyl-1H-pyrazole-4-carboxylic acid: A precursor in the synthesis of 5-(1-methyl-1H-pyrazol-4-yl)pyrazolidin-3-one.

3-methyl-1-phenyl-1H-pyrazol-5-ol: Another pyrazole derivative with different biological activities.

Uniqueness

This compound is unique due to its fused ring structure, which imparts distinct chemical and biological properties.

Biologische Aktivität

5-(1-methyl-1H-pyrazol-4-yl)pyrazolidin-3-one is a compound of significant interest due to its unique structural properties and potential biological activities. This article explores its biological activity, focusing on its mechanism of action, pharmacokinetics, and therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound features a fused ring structure that contributes to its distinct chemical and biological properties. Its IUPAC name is this compound, and it has been characterized for various chemical reactions, including oxidation and substitution reactions.

Target of Action

The primary target for this compound is the Colony Stimulating Factor-1 Receptor (CSF-1R) . It exhibits a high affinity for this receptor, with an IC50 value of 2.7 nM , indicating potent inhibitory activity.

Mode of Action

The compound inhibits CSF-1R activity, which plays a crucial role in regulating monocyte and macrophage function. This inhibition can alter the tumor microenvironment, potentially reducing tumor growth and survival rates.

Pharmacokinetics

Research indicates that this compound has negligible brain uptake under baseline conditions, suggesting that it may have limited central nervous system effects. Its pharmacokinetic profile is essential for understanding its potential therapeutic applications.

Biological Activities

This compound has been investigated for various biological activities, including:

Antimicrobial Properties : The compound has shown promise in inhibiting microbial growth, making it a candidate for further exploration in antimicrobial drug development .

Anticancer Effects : Its ability to modulate the tumor microenvironment through CSF-1R inhibition suggests potential as an anticancer agent. Studies have documented its effects on various cancer cell lines, demonstrating reduced proliferation and increased apoptosis in treated cells .

Case Studies and Research Findings

Several studies have highlighted the biological activity of pyrazolidinones, including this compound:

Eigenschaften

IUPAC Name |

5-(1-methylpyrazol-4-yl)pyrazolidin-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N4O/c1-11-4-5(3-8-11)6-2-7(12)10-9-6/h3-4,6,9H,2H2,1H3,(H,10,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGNOVXVWXHACCB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2CC(=O)NN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.